molecular formula C17H17F3N2O2 B3007511 1-Benzyl-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea CAS No. 1351642-63-1

1-Benzyl-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea

Cat. No.: B3007511
CAS No.: 1351642-63-1
M. Wt: 338.33
InChI Key: WHAHXTASCSQIKE-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea is a synthetic urea derivative designed for pharmaceutical and biological chemistry research. This compound is intended for investigational use by qualified researchers and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. The urea scaffold is a privileged structure in medicinal chemistry, renowned for its ability to participate in a key network of hydrogen-bonding interactions with biological targets. Researchers are increasingly exploring urea-based compounds as potential anticancer agents and kinase inhibitors. The presence of the trifluoromethyl (CF 3 ) group is a critical feature, as this moiety is known to significantly influence a compound's properties by enhancing metabolic stability, membrane permeability, and binding affinity through its high electronegativity and lipophilicity. The integration of a 2-hydroxyethyl linker and a benzyl group offers additional points for structural diversification and can be crucial for specific target engagement, as similar motifs are found in various bioactive molecules. This compound presents a valuable tool for scientists working in hit-to-lead optimization, structure-activity relationship (SAR) studies, and probing novel biological pathways, particularly in oncology and signal transduction research.

Properties

IUPAC Name

1-benzyl-3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c18-17(19,20)14-8-6-13(7-9-14)15(23)11-22-16(24)21-10-12-4-2-1-3-5-12/h1-9,15,23H,10-11H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAHXTASCSQIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea, identified by its CAS number 1351642-63-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C17H17F3N2O2C_{17}H_{17}F_{3}N_{2}O_{2}, with a molecular weight of 338.32 g/mol. The structure includes a trifluoromethyl group, which is known to enhance biological activity in various compounds.

PropertyValue
Molecular FormulaC17H17F3N2O2
Molecular Weight338.32 g/mol
CAS Number1351642-63-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing similar structural features. For instance, a high-throughput screening against Mycobacterium tuberculosis identified several compounds with significant anti-tubercular activity. While specific data for this compound is limited, its structural analogs have shown promising results against various bacterial strains, suggesting potential efficacy against resistant pathogens .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is critical in enhancing the lipophilicity and overall biological activity of the compound. In SAR studies involving similar compounds, modifications to the aromatic ring and side chains were correlated with increased potency and selectivity against target enzymes or receptors. For example, analogs with varying substitutions at the phenyl ring demonstrated different levels of activity against M. tuberculosis, indicating that such modifications could be explored for optimizing the efficacy of this compound .

Case Studies

  • Anti-Tubercular Activity : A study conducted by AbbVie screened over 100,000 compounds for anti-tubercular activity and identified several chemotypes with promising results. Although this compound was not directly tested in this study, its structural similarities to active compounds suggest it could exhibit comparable effects .
  • Pharmacokinetics : The pharmacokinetic profile of similar urea derivatives has shown that modifications can significantly influence absorption and metabolism. For instance, compounds with increased lipophilicity often exhibit better membrane permeability but may also lead to higher rates of metabolism through cytochrome P450 enzymes . Understanding these dynamics will be crucial for future studies on this compound.

Comparison with Similar Compounds

Substituent Effects on Urea Derivatives

Compounds in (Molecules 2013) share a urea backbone but incorporate diverse aryl substituents and a thiazole-piperazine side chain. For example:

  • 1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11d) : Features a 4-CF₃-phenyl group and a piperazine-thiazole moiety. Its molecular weight (534.1 g/mol) and yield (85.3%) highlight the impact of complex side chains on synthetic efficiency .
  • 1-(3,5-Di(trifluoromethyl)phenyl)-3-... (11m) : Incorporates two CF₃ groups, increasing molecular weight (602.2 g/mol) and likely enhancing lipophilicity and metabolic resistance .

Key Differences :

  • The target compound lacks the thiazole-piperazine system, reducing steric bulk and complexity compared to derivatives.
  • The CF₃ group in the target is positioned at the 4-site of the phenyl ring, whereas compounds vary in substituent placement (e.g., 3-CF₃ in 11e), affecting electronic interactions.
Structural Analogues with Hydroxyethyl Moieties

Compounds in , and 8 feature hydroxyethyl chains but differ in substituents:

  • : 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
    • Substituents: 4-(methylthio)phenyl (electron-donating) vs. 2-CF₃-phenyl.
    • Molecular weight (370.4 g/mol) is higher than the target (339.3 g/mol) due to sulfur inclusion .
  • : 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(2-CF₃-phenyl)urea
    • Substituents: Dihydrobenzofuran (polar oxygen heterocycle) vs. benzyl.
    • Reduced molecular weight (366.3 g/mol) compared to the target, reflecting fewer carbons .

Key Differences :

  • Methylthio () increases lipophilicity relative to CF₃, which may alter membrane permeability.
Impact of Trifluoromethyl Groups

CF₃ groups are recurrent in urea derivatives for their electron-withdrawing effects:

  • (11d, 11e, 11k) : CF₃-substituted compounds show molecular weights >500 g/mol, with yields >85%, indicating synthetic feasibility despite increased steric demand .
  • and Target : CF₃ at 4-position (target) vs. 2-position () alters steric and electronic profiles. Meta-substitution (e.g., 3-CF₃ in ) may reduce receptor affinity compared to para-substitution.

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